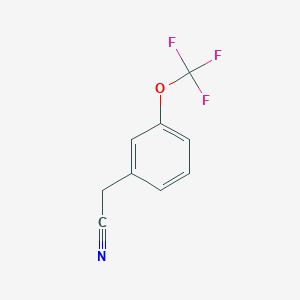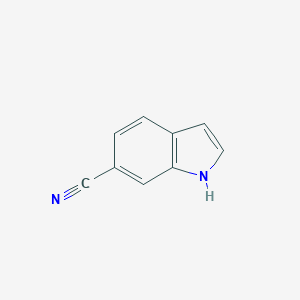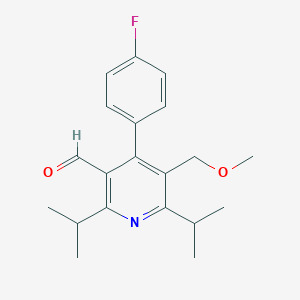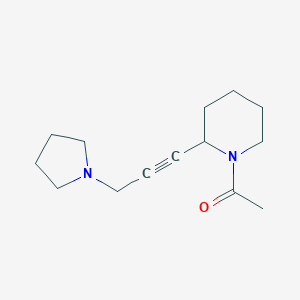
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine, also known as ACPP, is a chemical compound that belongs to the piperidine family. It is a synthetic compound that has been widely used in scientific research due to its unique properties. ACPP is a potent dopamine transporter blocker that has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
科学的研究の応用
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to be a potent dopamine transporter blocker, which makes it a potential candidate for the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has also been used in the study of the brain's reward system and the role of dopamine in addiction.
作用機序
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine works by blocking the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and mood. Dopamine is a neurotransmitter that plays a crucial role in the brain's reward system, which is why 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has been studied for its potential use in the treatment of addiction.
生化学的および生理学的効果
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has been shown to have various biochemical and physiological effects on the brain. It has been shown to increase dopamine levels in the brain, which can lead to increased motivation, pleasure, and reward. 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has also been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin, which can have an impact on mood and behavior.
実験室実験の利点と制限
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
将来の方向性
There are several future directions for research on 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine. One area of interest is the development of new compounds that are more selective and less toxic than 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine. Another area of interest is the study of the long-term effects of 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine on the brain and behavior. Additionally, 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine could be studied in combination with other drugs to determine its potential use in the treatment of various neurological disorders.
Conclusion:
In conclusion, 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It is a potent dopamine transporter blocker that has been shown to have various biochemical and physiological effects on the brain. 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine, including the development of new compounds and the study of its long-term effects on the brain and behavior.
合成法
The synthesis of 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine involves the reaction of 1-acetyl-2-bromo-3-(3-pyrrolidino-1-propynyl)piperidine with sodium iodide in the presence of copper powder. This method results in the formation of 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine in high yield and purity.
特性
CAS番号 |
102135-82-0 |
|---|---|
製品名 |
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine |
分子式 |
C14H22N2O |
分子量 |
234.34 g/mol |
IUPAC名 |
1-[2-(3-pyrrolidin-1-ylprop-1-ynyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H22N2O/c1-13(17)16-12-3-2-7-14(16)8-6-11-15-9-4-5-10-15/h14H,2-5,7,9-12H2,1H3 |
InChIキー |
DSPDJPFEBQTXDO-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCCC1C#CCN2CCCC2 |
正規SMILES |
CC(=O)N1CCCCC1C#CCN2CCCC2 |
同義語 |
1-acetyl-2-(3-pyrrolidino-1-propynyl)piperidine PCA 10 PCA-10 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)

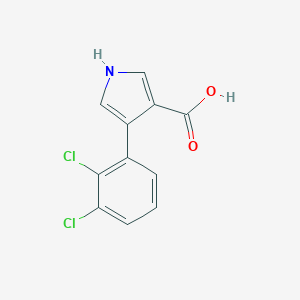

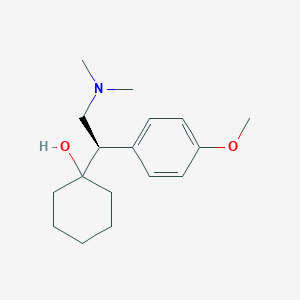
![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)
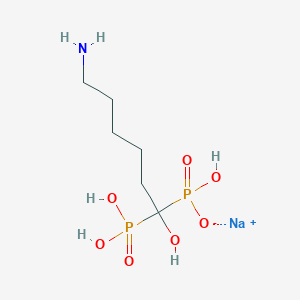
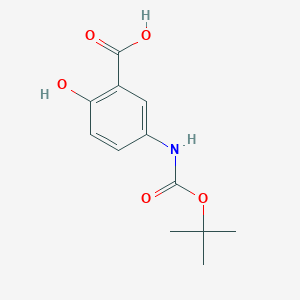
![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)
